molecular formula C13H12N2O3 B5052575 N1-(Furan-2-ylmethyl)-N2-phenyloxalamide

N1-(Furan-2-ylmethyl)-N2-phenyloxalamide

Cat. No.: B5052575
M. Wt: 244.25 g/mol
InChI Key: RDJAFCCUSXVLGX-UHFFFAOYSA-N
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Description

N1-(Furan-2-ylmethyl)-N2-phenyloxalamide is a chemical compound with the CAS Registry Number 205749-56-0 . It is characterized by the molecular formula C13H12N2O3 and has a molecular weight of 244.25 g/mol . Its structure is defined by the SMILES notation O=C(C(NCC1=CC=CO1)=O)NC2=CC=CC=C2 . As a specialized oxalamide derivative, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Researchers utilize it in the exploration of structure-activity relationships and the development of novel pharmacologically active molecules . It must be handled by qualified researchers in a controlled laboratory setting. Quality & Safety: This product is offered with a high purity specification (typically ≥98%) . It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling instructions. This compound is classified with the signal word "Danger" and has the hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Toxic to aquatic life with long-lasting effects) . The recommended storage is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJAFCCUSXVLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N1 Furan 2 Ylmethyl N2 Phenyloxalamide

Retrosynthetic Analysis and Strategic Disconnections for N1-(Furan-2-ylmethyl)-N2-phenyloxalamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections are the two amide bonds of the oxalamide core.

Primary Disconnections:

The most straightforward retrosynthetic approach involves disconnecting the C-N bonds between the carbonyl carbons of the oxalamide moiety and the respective nitrogen atoms of the amine precursors. This leads to two primary synthetic routes:

Route A: Disconnection of both amide bonds simultaneously points to a central C2 building block, such as oxalyl chloride or a dialkyl oxalate (B1200264), and the two requisite amines: furfurylamine (B118560) and aniline (B41778).

Route B: A stepwise disconnection suggests the formation of an intermediate mono-amidoester or mono-amido-acid chloride, which is then reacted with the second amine. For instance, reacting aniline with an excess of an oxalate precursor could form an N-phenyloxalamic ester, which is then coupled with furfurylamine.

Strategic Considerations:

The choice between these routes depends on factors such as the availability and reactivity of the starting materials and the desired control over the reaction to avoid the formation of symmetrical side products (N1,N2-di(furan-2-ylmethyl)oxalamide and N1,N2-diphenyloxalamide). Route A is often simpler to execute but may require careful control of stoichiometry to maximize the yield of the unsymmetrical product. Route B offers a more controlled, albeit longer, synthetic sequence.

Disconnection Precursors Synthetic Strategy
C(O)-N (Amide Bonds)Oxalyl chloride/Diethyl oxalate + Furfurylamine + AnilineOne-pot reaction or sequential addition of amines.
C(O)-N (Stepwise)Ethyl oxalyl chloride + Aniline, then FurfurylamineFormation of an intermediate N-phenyloxamate followed by amidation.

Exploration of Novel Synthetic Routes to the Oxalamide Core

Traditional methods for synthesizing oxalamides often rely on the reaction of amines with oxalyl chloride or dialkyl oxalates. nih.govrsc.org While effective, these methods can suffer from drawbacks such as the use of hazardous reagents and the generation of stoichiometric waste. nih.govrsc.org Recent research has focused on developing more efficient and sustainable alternatives.

A groundbreaking approach is the acceptorless dehydrogenative coupling (ADC) of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex. nih.govrsc.orgresearchgate.net This reaction produces the desired oxalamide with the liberation of hydrogen gas as the only byproduct, representing a highly atom-economical process. nih.govrsc.org The proposed mechanism involves the ruthenium-catalyzed oxidation of ethylene glycol to a glyoxal (B1671930) equivalent, which then reacts with the amines. nih.gov

Another innovative method is the oxidative carbonylation of amines . This process utilizes carbon monoxide as the C2 source and an oxidant to facilitate the formation of the oxalamide linkage. While this avoids the use of oxalyl chloride, it requires handling of toxic carbon monoxide gas.

Novel Route Key Reagents Advantages Reference
Acceptorless Dehydrogenative CouplingEthylene glycol, Amines, Ruthenium Pincer CatalystAtom-economical, H₂ is the only byproduct, sustainable. nih.govrsc.orgresearchgate.net
Oxidative CarbonylationAmines, Carbon Monoxide, OxidantUtilizes a simple C1 building block. nih.govrsc.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adopting several strategies.

The aforementioned acceptorless dehydrogenative coupling is a prime example of a green synthetic method. nih.govrsc.org It boasts a high atom economy and avoids the use of corrosive reagents like thionyl chloride for the preparation of oxalyl chloride. nih.govrsc.org

Further green considerations include:

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even performing reactions under solvent-free conditions where possible.

Catalysis: The use of catalytic amounts of a reusable catalyst is inherently greener than stoichiometric reagents. The ruthenium pincer catalyst used in ADC can potentially be recycled. nih.govrsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

Catalytic Approaches in the Formation of this compound and its Analogues

Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, selectivity, and sustainability. In the context of this compound synthesis, several catalytic approaches are noteworthy.

The most prominent is the ruthenium-catalyzed acceptorless dehydrogenative coupling . The catalyst, typically a pincer-type complex, facilitates the dehydrogenation of ethylene glycol and the subsequent coupling with amines. nih.govrsc.orgresearchgate.net The reaction proceeds through a series of intermediates, with the catalytic cycle being regenerated at the end of the reaction. nih.gov DFT (Density Functional Theory) calculations have been employed to elucidate the reaction mechanism and identify the rate-determining step, which is often the hydrogen release step.

Other potential catalytic methods for forming the amide bonds include the use of copper catalysts in coupling reactions, particularly if starting from precursors other than simple amines. nih.gov Oxalamides themselves have been used as ligands in copper-catalyzed cross-coupling reactions. nih.gov

Stereoselective Synthesis and Diastereomeric Resolution of this compound Enantiomers

This compound is an achiral molecule. However, the introduction of stereocenters into either the furan-2-ylmethyl or the phenyl moiety would result in a chiral molecule with potential applications in stereoselective catalysis or as a chiral resolving agent.

The synthesis of chiral, non-racemic oxalamides can be approached in several ways:

Use of Chiral Starting Materials: The most direct method is to start with enantiomerically pure amines. For instance, if a chiral derivative of aniline or furfurylamine were used, the resulting oxalamide would be chiral. Research has shown that chiral amines such as (–)-cis-myrtanylamine and (+)-dehydroabietylamine can be successfully used in the ruthenium-catalyzed ADC to produce chiral oxalamides.

Chiral Catalysis: An enantioselective catalytic process could, in principle, differentiate between enantiotopic groups of a prochiral precursor to generate a chiral oxalamide. However, specific examples for this type of transformation leading to this compound analogues are not yet prevalent in the literature.

Diastereomeric Resolution: If a racemic mixture of a chiral analogue of this compound is synthesized, it could be resolved into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.

Post-Synthetic Modification and Derivatization Strategies for this compound

Post-synthetic modification allows for the diversification of the core this compound structure, enabling the exploration of structure-activity relationships for various applications.

Modifications of the Furan (B31954) Ring:

Oxidation: The furan ring is susceptible to oxidation and can be converted to various oxidized derivatives.

Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, primarily at the 5-position.

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, providing access to a wide range of bicyclic adducts.

Modifications of the Phenyl Ring:

Electrophilic Aromatic Substitution: The phenyl ring can be functionalized via electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the amide substituent would need to be considered.

Modifications of the Oxalamide Core:

Reduction: The amide carbonyls can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride. This would transform the oxalamide into a diamine derivative.

These derivatization strategies open up avenues for creating a library of compounds based on the this compound scaffold.

Elucidation of Molecular Structure and Conformational Dynamics of N1 Furan 2 Ylmethyl N2 Phenyloxalamide

Single-Crystal X-ray Diffraction Analysis of N1-(Furan-2-ylmethyl)-N2-phenyloxalamide

To illustrate the type of data obtained from such an analysis, the table below presents hypothetical, yet realistic, crystallographic parameters for this compound, based on data from related structures.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.7
c (Å) 14.2
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1250
Z 4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the chemical environment of each atom.

A study on a similar compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, revealed the presence of rotational isomers (rotamers) due to the hindered rotation around the amide bond, which is also expected for an oxalamide. researchgate.netscielo.br This dynamic process can lead to the observation of multiple sets of signals in the NMR spectra at room temperature.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the furan (B31954) ring, the phenyl ring, the methylene (B1212753) bridge, and the amide N-H protons. The furan protons typically appear in the region of 6.0-7.5 ppm. The phenyl protons would also resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The methylene protons adjacent to the furan ring would likely appear as a doublet around 4.5-5.0 ppm, coupled to the adjacent N-H proton. The amide protons would give rise to broad signals, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbonyl carbons of the oxalamide group expected at the downfield end of the spectrum (around 160-170 ppm). The carbons of the aromatic furan and phenyl rings would appear in the 110-150 ppm range, while the methylene carbon would be found further upfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm)
Furan-H (3,4,5) 6.2 - 7.4
Phenyl-H 7.1 - 7.8
Methylene (-CH₂-) ~4.6
Amide-NH (furan side) 8.5 - 9.5

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 158 - 162
Furan-C 110 - 145
Phenyl-C 120 - 140

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure.

For this compound (C₁₃H₁₂N₂O₃), the expected exact mass of the molecular ion [M]⁺ would be approximately 244.0848 g/mol . The fragmentation of oxalamides is often initiated by cleavage of the C-C bond between the two carbonyl groups or the amide C-N bonds.

Key fragmentation pathways would likely involve:

Cleavage of the oxalamide core: This could lead to fragments corresponding to the furfuryl isocyanate ion and the phenyl isocyanate ion, or related radical cations.

Loss of CO: Sequential loss of carbon monoxide from the oxalamide bridge is a common fragmentation route.

Furan ring fragmentation: The furfuryl moiety can undergo characteristic fragmentation, such as the formation of the furfuryl cation (m/z 81).

Phenyl ring fragmentation: The phenyl group is relatively stable but can lose acetylene (B1199291) (C₂H₂) under high energy conditions.

A related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, shows a primary fragment corresponding to the furfurylamine (B118560) moiety. scielo.br This suggests that cleavage of the amide bonds is a favorable process.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (predicted) Proposed Fragment Ion
244 [C₁₃H₁₂N₂O₃]⁺ (Molecular Ion)
148 [C₈H₈N₂O]⁺ (Phenyl-NH-CO-CO)⁺ or related isomers
125 [C₅H₆NO-CO]⁺ (Furfuryl-NH-CO)⁺
97 [C₅H₇N-CO]⁺ (Furfurylamine radical cation)
93 [C₆H₅NH₂]⁺ (Aniline radical cation)
81 [C₅H₅O]⁺ (Furfuryl cation)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformation. nih.gov For this compound, the spectra would be dominated by vibrations of the amide, furan, and phenyl groups. researchgate.netnih.govresearchgate.net

The IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The C=O stretching vibrations of the amide groups (Amide I band) would appear as one or two strong bands between 1640 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1520-1570 cm⁻¹.

The furan ring has characteristic C-H stretching vibrations above 3100 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ region. The phenyl ring will also show C-H stretching vibrations around 3030-3100 cm⁻¹ and characteristic ring breathing modes.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C bonds of the aromatic rings.

Table 5: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Region
N-H Stretch 3200 - 3400 IR (strong)
Aromatic C-H Stretch 3030 - 3150 IR (medium)
Aliphatic C-H Stretch 2850 - 2960 IR (medium)
C=O Stretch (Amide I) 1640 - 1680 IR (strong)
N-H Bend (Amide II) 1520 - 1570 IR (strong)
Aromatic C=C Stretch 1400 - 1600 IR/Raman

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral this compound Analogues

While this compound itself is achiral, the introduction of a stereocenter would render it chiral. For such chiral analogues, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for determining the absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. The amide and aromatic groups in a chiral analogue of this compound would act as chromophores. The sign and magnitude of the Cotton effects associated with the electronic transitions of these chromophores would be directly related to the stereochemistry of the molecule.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD spectroscopy through the Kronig-Kramers relations.

In the absence of experimental data for a chiral analogue, one would typically rely on quantum chemical calculations to predict the CD spectrum for a given enantiomer. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound can be confidently assigned. This combined experimental and theoretical approach is the gold standard for stereochemical elucidation of novel chiral compounds.

Investigation of Biological Activities of N1 Furan 2 Ylmethyl N2 Phenyloxalamide in Pre Clinical Research Models

In Vitro Biochemical and Cellular Assays for N1-(Furan-2-ylmethyl)-N2-phenyloxalamide Activity

Enzyme Inhibition and Activation Studies

There is no publicly available data from enzyme inhibition or activation studies for this compound. Research on other oxalamide derivatives has suggested potential enzyme-modulating activities, but these findings are not specific to the requested compound.

Receptor Binding and Ligand-Target Interaction Profiling

No studies detailing the receptor binding profile or ligand-target interactions of this compound were found in the searched scientific literature.

Cell-Based Functional Assays (e.g., cellular pathway modulation, cellular response to stimulus)

Information regarding the effects of this compound in cell-based functional assays is not available. There are no published studies on its ability to modulate cellular pathways or influence cellular responses to various stimuli.

High-Throughput Screening of this compound Library

There is no information available to indicate that this compound has been included in high-throughput screening campaigns or that a library of its derivatives has been screened for biological activity.

In Vivo Pre-clinical Efficacy Studies in Animal Models

Assessment of Efficacy in Relevant Disease Models (e.g., infectious disease models, inflammatory models, neurological models)

No in vivo efficacy studies for this compound in any animal models of disease, including infectious, inflammatory, or neurological models, have been reported in the available literature. While general research on furan-containing compounds in such models exists, these are not specific to this compound.

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the pharmacodynamic endpoints or biomarker modulation of the specific chemical compound this compound in any preclinical research models.

Therefore, the requested article section, "4.2.2. Pharmacodynamic Endpoints and Biomarker Modulation by this compound," including any associated data tables and detailed research findings, cannot be generated at this time. Searches for relevant studies on this particular compound have not yielded any specific results.

While the broader class of furan-containing compounds has been investigated for various biological activities, this does not provide the specific data necessary to fulfill the request for this compound.

Mechanistic Elucidation and Molecular Target Identification of N1 Furan 2 Ylmethyl N2 Phenyloxalamide

Molecular Target Engagement and Deconvolution Studies

No studies were identified that investigated the direct molecular targets of N1-(Furan-2-ylmethyl)-N2-phenyloxalamide. Research into its binding affinity, target occupancy, or the use of techniques such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening to deconvolve its protein targets has not been published.

Cellular Pathway Analysis and Network Perturbation by this compound

There is a lack of information concerning the cellular pathways that are modulated by treatment with this compound. Consequently, no data exists on how this compound may perturb cellular networks, which is often investigated using techniques like phospho-proteomics, kinase activity assays, or high-content imaging.

Transcriptomic Analysis and Gene Expression Regulation by this compound

There are no available transcriptomic studies, such as those using microarray or RNA-sequencing technologies, that have analyzed the global gene expression changes in response to this compound. While some research has explored the broader effects of furan (B31954) on gene expression, these findings are not specific to the derivative this compound and its unique phenyl-oxalamide moiety. nih.gov

Computational Chemistry and Molecular Modeling of N1 Furan 2 Ylmethyl N2 Phenyloxalamide

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding energy.

While specific molecular docking studies on N1-(Furan-2-ylmethyl)-N2-phenyloxalamide are not available in the provided search results, the methodology has been applied to other furan-containing compounds to explore their biological potential. For instance, a study on furan-bearing thiazolidine-2,4-diones investigated their hypoglycemic activity by docking them into the PPARγ receptor protein (PDB ID: 2PRG). ijper.org The results showed that compounds with electron-releasing groups exhibited significant binding affinity, with binding energies of -9.02 kcal/mol and -8.61 kcal/mol, which were comparable to the standard ligand, rosiglitazone. ijper.org Another study on furanyl-pyrazolyl acetamide (B32628) and 2,4-thiazolidinyl-furan-3-carboxamide derivatives used molecular docking to screen for potential neuroinflammatory protective agents by targeting the HMGB1 and HMGB1 Box A proteins. nih.gov Similarly, docking studies on various furan (B31954) derivatives have been conducted to evaluate their potential as antibacterial and antifungal agents by targeting enzymes like E. coli MurB and lanosterol (B1674476) 14α-demethylase. mdpi.com

Table 1: Example Molecular Docking Data for Furan-Containing Compounds

Compound Class Target Protein PDB ID Binding Energy (kcal/mol) Interacting Residues
Furan-bearing thiazolidine-2,4-diones PPARγ 2PRG -9.02, -8.61 Not Specified
Furanyl-pyrazolyl acetamides HMGB1 2LY4 Not Specified Not Specified
2,4-Thiazolidinyl-furan-3-carboxamides HMGB1 Box A 4QR9 Not Specified Not Specified
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives E. coli MurB Not Specified Not Specified Not Specified

Note: This table presents data for furan-containing compounds from various studies to illustrate the type of information obtained from molecular docking. Specific data for this compound is not available.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the behavior of a system over time, MD can provide detailed information about the stability of a ligand-protein complex, conformational changes in both the ligand and the protein, and the thermodynamics of binding. nih.gov This technique is often used as a follow-up to molecular docking to refine the binding pose and assess the stability of the predicted interactions.

Specific molecular dynamics simulation data for this compound is not present in the search results. However, a study on substituted phenyl and furan ring-containing thiazole (B1198619) Schiff base derivatives employed MD simulations to validate their docking results. nih.gov The simulations, which were run for a specified duration, showed that the derivatives remained stable within the binding site of their target receptors, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values below 2 nm, indicating a stable complex. nih.gov

For this compound, MD simulations could be used to:

Assess the stability of its complex with a potential protein target identified through docking.

Analyze the hydrogen bond network and other intermolecular interactions over time.

Observe conformational changes in the protein's active site upon ligand binding.

Calculate the binding free energy using methods like MM-PBSA or MM-GBSA.

These simulations would provide a more dynamic and realistic picture of the binding event than static docking poses alone.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods can predict a wide range of properties, including the molecular orbital energies (HOMO and LUMO), electrostatic potential, dipole moment, and spectroscopic signatures (IR, NMR). researchgate.netresearchgate.net This information is valuable for understanding a molecule's reactivity, stability, and how it will interact with its environment.

While specific DFT calculations for this compound were not found, studies on furan and its derivatives have utilized these methods. For example, a computational study on furan and its isomers used the G4 level of theory to determine properties like enthalpy of formation, rotational constants, and dipole moments. researchgate.net The calculated properties were found to be in good agreement with experimental data where available. researchgate.net Another study on 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl-1H imidazole (B134444) derivatives used DFT to analyze the HOMO-LUMO energy gap and the molecular electrostatic potential (MEP). researchgate.net The MEP analysis helped in identifying the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, DFT calculations could provide insights into:

Electronic Structure: The distribution of electrons in the molecule, which influences its reactivity and intermolecular interactions.

Reactivity: The HOMO-LUMO gap can indicate the molecule's kinetic stability and its tendency to participate in chemical reactions.

Spectroscopic Properties: Predicted IR and NMR spectra can aid in the characterization and identification of the compound.

Table 2: Example Quantum Chemical Data for Furan

Property Calculated Value Method
Enthalpy of Formation -9.261 kcal/mol G4
Dipole Moment Not Specified G4

Note: This table shows example data for the parent furan molecule. Specific data for this compound is not available.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Property Prediction (excluding adverse effects)

In silico ADMET prediction is a computational approach to estimate the pharmacokinetic properties of a drug candidate early in the discovery process. researchgate.net These predictions help in identifying compounds with favorable drug-like properties and filtering out those that are likely to fail in later stages of development due to poor pharmacokinetics. Various online tools and software packages are available for these predictions.

Specific ADMET predictions for this compound are not available in the provided search results. However, a study on furan-containing thiazole Schiff base derivatives performed in silico ADMET predictions to validate their oral bioavailability. nih.gov Another study on sulfonamide derivatives used the pkCSM online server to compute ADME properties. nih.gov Similarly, research on N-(4-fluorophenylcarbamothioyl) benzamide (B126) derivatives utilized the pKCSM program to predict pharmacokinetic properties. jonuns.com

For this compound, a typical in silico ADMET screen would predict parameters such as:

Absorption: Human intestinal absorption, Caco-2 permeability.

Distribution: Volume of distribution (VDss), blood-brain barrier (BBB) permeability.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

Excretion: Total clearance.

Table 3: Example of In Silico ADMET Properties Predicted for a Class of Compounds

Property Predicted Value/Classification
Human Intestinal Absorption High
Caco-2 Permeability Good
Blood-Brain Barrier Permeability Low/High (Varies by specific derivative)
CYP2D6 Inhibitor No
CYP3A4 Inhibitor Yes/No (Varies by specific derivative)

Note: This table provides a general example of the types of ADMET properties that can be predicted. Specific data for this compound is not available.

Virtual Screening and Computational Library Design Based on this compound Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net When a promising scaffold, such as that of this compound, is identified, computational methods can be used to design a library of related compounds with potentially improved activity or properties. This can be done through scaffold hopping or by systematically modifying the substituents on the core structure. nih.gov

There are no specific virtual screening or library design studies based on the this compound scaffold in the provided search results. However, the principles of this approach are well-established. For example, one study described a pharmacophore-based virtual screening of a large compound database to identify new inhibitors of β-secretase 1. researchgate.net Another study detailed a scaffold-focused virtual screen to discover novel TTK inhibitors, which involved searching a scaffold library for structures similar to a known active compound. nih.gov

A computational library based on the this compound scaffold could be designed by:

Substituent Modification: Systematically altering the functional groups on the furan and phenyl rings to explore the structure-activity relationship (SAR).

Scaffold Hopping: Replacing the furan or oxalamide core with other chemical moieties that maintain the key pharmacophoric features to discover novel chemotypes. nih.gov

The resulting virtual library could then be screened against various biological targets using the molecular docking and other computational methods described above to identify the most promising candidates for synthesis and experimental testing.

Emerging Research Areas and Non Clinical Applications of N1 Furan 2 Ylmethyl N2 Phenyloxalamide

N1-(Furan-2-ylmethyl)-N2-phenyloxalamide in Materials Science Research

The structural characteristics of this compound make it a compound of interest in materials science, particularly in the areas of polymer modification and the formation of supramolecular assemblies.

Polymer Modification:

The furan (B31954) moiety in this compound is a key functional group for polymer modification. Furan-containing compounds are recognized as valuable building blocks in the synthesis of complex molecules and polymers. numberanalytics.comresearchgate.netmdpi.com The furan ring can participate in reversible Diels-Alder reactions, which is a powerful tool for creating self-healing polymers and recyclable materials. researchgate.netwiley-vch.de By incorporating this compound into a polymer backbone or as a pendant group, it could introduce new properties to the material. For instance, furan-based resins are known for their use in composite materials. numberanalytics.com

Supramolecular Assemblies:

The oxalamide core of the molecule is well-suited for directing the formation of ordered supramolecular structures. Oxalamides are known to form robust hydrogen-bonded networks, leading to the creation of tapes, sheets, and other complex architectures. researchgate.netnih.gov The N-H and C=O groups of the oxalamide are excellent hydrogen bond donors and acceptors, respectively. The phenyl and furan rings can further contribute to the stability of these assemblies through π-π stacking interactions. researchgate.net The self-assembly of oxalamide-containing molecules has been explored for the development of gels and other soft materials. acs.org The specific geometry of this compound could lead to unique and predictable packing arrangements in the solid state, which is a desirable feature for crystal engineering and the design of functional materials.

Structural Feature Potential Role in Materials Science Relevant Research Area
Furan Ring Diels-Alder reactions, building block for polymers. numberanalytics.comresearchgate.netwiley-vch.dePolymer Modification, Self-Healing Materials
Oxalamide Core Hydrogen bonding, formation of ordered structures. researchgate.netnih.govSupramolecular Chemistry, Crystal Engineering
Phenyl Group π-π stacking interactions, influencing molecular packing. researchgate.netSupramolecular Assemblies, Organic Electronics

This compound as a Chemical Probe for Biological Processes

The development of chemical probes to investigate biological systems is a rapidly advancing field. This compound possesses features that suggest its potential utility as a scaffold for such probes.

Natural products containing furan rings exhibit a wide range of biological activities, making them interesting targets for discovery and study. purdue.edu Molecular probes have been designed to specifically react with and label furan-containing molecules within complex biological mixtures, facilitating their identification and characterization. purdue.edunih.gov The furan moiety of this compound could be exploited in a similar manner, either as the target for a furan-specific probe or as the core of a new probe designed to interact with specific biological molecules.

Probe Component Function Example Application
Furan Moiety Recognition element for furan-binding proteins or as a reactive handle. purdue.edunih.govIdentifying novel furan-containing natural products.
Oxalamide Linker Provides structural rigidity and specific spatial orientation.Connecting the recognition element to a reporter group.
Phenyl Group Can be modified to tune solubility and cell permeability.Enhancing bioavailability for in-cellulo studies.

Investigation of this compound in Agrochemical or Veterinary Research

The search for new and effective agrochemicals and veterinary medicines is a continuous effort. The chemical scaffolds present in this compound are also found in molecules with known biological activities relevant to these fields.

Furan-containing compounds have been investigated for a variety of applications, including as pesticides and for their medicinal properties. ijsrst.com Specifically, carboxamide derivatives are a well-established class of fungicides, with some acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The carboxamide groups within the oxalamide structure of this compound are a key feature of these active compounds. Research into novel furan-carboxamide derivatives has shown their potential as hypolipidemic and antimicrobial agents. nih.govresearchgate.netresearchgate.net

While direct studies on the agrochemical or veterinary applications of this compound are not widely reported, its structural similarity to other biologically active compounds suggests it could be a candidate for screening in these areas. Pre-clinical efficacy studies would be necessary to determine if it possesses any useful properties, such as antifungal, antibacterial, or antiparasitic activity.

Applications in Analytical Chemistry Method Development

The development of robust and reliable analytical methods is crucial for the characterization and quantification of chemical compounds. For this compound, this would involve techniques for its identification, purity assessment, and detection in various matrices.

The synthesis and characterization of furan derivatives typically employ a range of analytical techniques. mdpi.comresearchgate.net Standard methods for a compound like this compound would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, such as the N-H, C=O, and C-O-C bonds of the furan ring.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.

Developing a validated HPLC method would be a key step for its use in any research or application. This would involve optimizing the mobile phase, stationary phase, and detection wavelength to achieve good separation and sensitivity. Furthermore, analytical methods for detecting furan derivatives in various samples, such as food, have been developed using techniques like gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME). acs.orgnih.govresearchgate.netmdpi.com While these methods are for the general detection of furans, similar principles could be adapted for the specific analysis of this compound if required.

Analytical Technique Purpose in Method Development
NMR Spectroscopy Structural confirmation and identification. researchgate.net
IR Spectroscopy Functional group analysis. researchgate.net
Mass Spectrometry Molecular weight determination and structural elucidation.
HPLC Purity assessment and quantification.
GC-MS Potential for trace analysis in complex matrices. acs.orgnih.govresearchgate.netmdpi.com

Future Perspectives and Unexplored Research Directions for N1 Furan 2 Ylmethyl N2 Phenyloxalamide

Integration of Artificial Intelligence and Machine Learning in N1-(Furan-2-ylmethyl)-N2-phenyloxalamide Research

The advent of artificial intelligence (AI) and machine learning (ML) has catalyzed a paradigm shift in drug discovery and development. mdpi.com For a molecule like this compound, these computational tools offer a powerful lens through which to predict its properties and guide future research.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic targets of novel compounds. mdpi.com In the case of this compound, AI models could be employed to screen for potential interactions with a wide array of proteins, enzymes, and receptors. This in silico approach can significantly expedite the identification of promising biological targets, thereby reducing the time and resources required for initial screening. mdpi.com

A hypothetical application of AI in this context is the prediction of Quantitative Structure-Activity Relationships (QSAR). A potential workflow is outlined in the table below.

AI/ML Application in this compound Research Description Potential Outcome
Target Prediction Utilization of deep learning models trained on known drug-target interactions to predict the most likely biological targets for this compound.Identification of novel therapeutic areas for the compound, such as oncology or neurodegenerative diseases.
Generative Molecular Design Employment of generative adversarial networks (GANs) or variational autoencoders (VAEs) to create a virtual library of derivatives with optimized properties.Design of new compounds with potentially higher binding affinity, improved selectivity, and better metabolic stability.
ADMET Prediction Application of machine learning algorithms to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound and its analogs.Early identification of potential liabilities, allowing for proactive chemical modifications to improve the drug-like properties of the molecule.

Novel Therapeutic Areas and Biological Systems for Exploration

The structural motifs present in this compound, namely the furan (B31954) ring and the oxalamide core, are found in a variety of biologically active molecules. ijabbr.comresearcher.life This suggests that the compound could have therapeutic potential across a range of diseases.

The furan moiety is a key component in numerous compounds with demonstrated antibacterial, antifungal, antiviral, and anticancer properties. ijabbr.comscirp.orgresearchgate.net Future research could therefore involve screening this compound for its activity against various pathogens and cancer cell lines. The oxalamide scaffold has been investigated for its role in immunomodulation, with some derivatives acting as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov This opens up the possibility of exploring this compound as a potential immunomodulatory agent.

Moreover, oxalamide derivatives have been explored as inhibitors of neuraminidase for anti-influenza applications and as potential treatments for neurodegenerative diseases. researcher.lifersc.org The combination of the furan and oxalamide moieties could lead to synergistic effects and novel biological activities. A systematic screening of this compound against a panel of biological targets would be a crucial step in uncovering its therapeutic potential.

Potential Therapeutic Area Rationale Based on Structural Motifs Proposed Initial Screening
Oncology Furan derivatives have shown cytotoxic effects against cancer cell lines, and oxalamides have been investigated as IDO1 inhibitors. ijabbr.comnih.govIn vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., breast, lung, colon).
Infectious Diseases The furan ring is a common feature in antimicrobial agents. scirp.orgresearchgate.netScreening for antibacterial and antifungal activity against a range of pathogenic strains.
Neurodegenerative Diseases Some oxalamide derivatives have shown neuroprotective properties. researcher.lifeEvaluation of the compound's ability to protect neuronal cells from oxidative stress or other insults in vitro.
Inflammatory Disorders Both furan and oxalamide derivatives have been associated with anti-inflammatory activity. ijabbr.comresearcher.lifeAssessment of the compound's ability to inhibit pro-inflammatory cytokine production in immune cells.

Development of Advanced Delivery Systems for this compound in Research Models

The translation of a promising compound from the laboratory to a preclinical or clinical setting often hinges on its effective delivery to the target site. For this compound, the development of advanced delivery systems could be critical for enhancing its therapeutic index and enabling its use in research models.

Given the heterocyclic nature of the compound, nanoparticle-based delivery systems could offer significant advantages. nih.gov Encapsulating this compound in liposomes, polymeric nanoparticles, or metal-organic frameworks (MOFs) could improve its solubility, stability, and bioavailability. acs.org Furthermore, these nanocarriers can be surface-functionalized with targeting ligands to direct the compound to specific cells or tissues, thereby increasing its efficacy and reducing off-target effects.

For instance, in a cancer research model, nanoparticles loaded with this compound could be decorated with antibodies that recognize tumor-specific antigens. This targeted approach would concentrate the compound at the tumor site, potentially leading to a more potent anti-cancer effect with reduced systemic toxicity.

Delivery System Potential Advantages for this compound Research Model Application
Liposomes Improved solubility and biocompatibility; potential for sustained release.Intravenous administration in xenograft mouse models of cancer.
Polymeric Nanoparticles Tunable size and surface properties; ability to incorporate targeting moieties.Targeted delivery to inflamed tissues in a murine model of arthritis.
Metal-Organic Frameworks (MOFs) High drug loading capacity and controlled release kinetics. acs.orgOral delivery in a rodent model to assess bioavailability and efficacy.

Interdisciplinary Research Synergies Involving this compound

The full research potential of this compound can best be realized through collaborations that bridge multiple scientific disciplines. The complexity of modern drug discovery necessitates a multifaceted approach, integrating expertise from chemistry, biology, computational science, and materials science. rsc.org

Synthetic chemists can play a crucial role in developing efficient and scalable routes for the synthesis of this compound and its derivatives. jmchemsci.comresearchgate.net This would provide the necessary quantities of the compound for extensive biological evaluation. Medicinal chemists, in turn, can guide the design of new analogs with improved properties, drawing on structure-activity relationship (SAR) data.

Collaboration with computational biologists and bioinformaticians will be essential for leveraging AI and ML to predict the compound's biological activities and to analyze large datasets from high-throughput screening. Furthermore, materials scientists and pharmaceutical scientists can contribute their expertise to the design and fabrication of advanced drug delivery systems.

An example of a potential interdisciplinary project is the development of a targeted nanomedicine incorporating this compound. This would require the synergistic efforts of chemists to synthesize the compound, biologists to identify a suitable biological target and targeting ligand, and materials scientists to engineer the nanoparticle carrier. Such collaborations are vital for accelerating the translation of fundamental research into tangible therapeutic innovations.

Q & A

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (%)
1THF/H2O, 0°C → RT, 1 hr35–5080–90
2DCC/HOBt, DMF, RT60–7590–95
3EtOAc/Hexane85–90≥95

Yield optimization requires precise temperature control and stoichiometric ratios of intermediates .

Basic: What spectroscopic methods are most reliable for characterizing N<sup>1</sup>-(Furan-2-ylmethyl)-N<sup>2</sup>-phenyloxalamide?

Answer:
A combination of 1H/13C NMR , IR , and HRMS is critical:

  • 1H NMR : Signals at δ 10.5–10.6 ppm (amide NH), δ 7.2–7.3 ppm (aromatic protons), and δ 2.2–2.3 ppm (methyl groups) confirm connectivity .
  • 13C NMR : Peaks near δ 158–160 ppm (carbonyl carbons) and δ 110–120 ppm (furan carbons) validate the core structure .
  • IR : Stretching at 1650–1680 cm<sup>-1</sup> (C=O) and 3300 cm<sup>-1</sup> (N-H) .
  • HRMS : Exact mass matching within 1 ppm (e.g., [M+H]<sup>+</sup> calc. 305.1102, found 305.1090) .

2D NMR (NOESY/HSQC) resolves stereochemical ambiguities in hydroxyl-containing analogs .

Advanced: How can conflicting solubility data for N<sup>1</sup>-(Furan-2-ylmethyl)-N<sup>2</sup>-phenyloxalamide in polar vs. nonpolar solvents be resolved experimentally?

Answer:
Contradictions arise from impurities or polymorphic forms. A systematic approach includes:

Phase Solubility Studies : Measure solubility in DMSO, EtOH, and CHCl3 at 25°C/37°C using UV-Vis spectroscopy (λmax ~270 nm) .

Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution to differentiate intrinsic vs. apparent solubility .

Polymorph Screening : Use X-ray crystallography (SHELXL ) to identify stable crystalline forms affecting solubility.

Q. Example Solubility Data :

SolventSolubility (mg/mL)Temperature (°C)
DMSO45.2 ± 2.125
EtOH12.8 ± 1.325
CHCl33.5 ± 0.637

Advanced: What strategies mitigate side reactions during N<sup>1</sup>-(Furan-2-ylmethyl)-N<sup>2</sup>-phenyloxalamide functionalization?

Answer:
Undesired reactions (e.g., furan ring opening or amide hydrolysis) are minimized via:

  • Protecting Groups : Temporarily shield reactive hydroxyls (e.g., acetyl) during alkylation .
  • Catalyst Selection : Use Pd(OAc)2/Xantphos for Suzuki couplings to preserve the oxalamide core .
  • Low-Temperature Conditions : Perform electrophilic substitutions at −20°C to reduce kinetic side products .

Q. Case Study :

  • Target Reaction : Bromination at the furan 5-position.
  • Outcome : Without protection, 30% yield; with TBS protection, yield improves to 68% .

Advanced: How do structural modifications to the phenyl or furan groups alter biological activity?

Answer:
SAR studies show:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., -CF3) enhance binding to kinase targets (IC50 ↓ from 1.2 μM to 0.4 μM) .
  • Furan Modifications : Replacing furan with thiophene reduces cytotoxicity (HeLa cells: 48% → 22% viability loss) .

Mechanistic Insight :
Docking simulations (AutoDock Vina) indicate the furan oxygen forms hydrogen bonds with ATP-binding pockets in kinases .

Basic: What are the stability profiles of N<sup>1</sup>-(Furan-2-ylmethyl)-N<sup>2</sup>-phenyloxalamide under varying pH and temperature?

Answer:
Stability assays reveal:

  • pH 7.4 (PBS) : >90% intact after 24 hrs at 25°C.
  • pH 1.2 (Gastric) : Degrades to oxalic acid (40% after 6 hrs) via amide hydrolysis .
  • Thermal Stability : Decomposition onset at 180°C (DSC/TGA) .

Storage Recommendations :
-20°C under argon, shielded from light.

Advanced: How can computational methods predict N<sup>1</sup>-(Furan-2-ylmethyl)-N<sup>2</sup>-phenyloxalamide’s reactivity in novel reactions?

Answer:
DFT calculations (Gaussian 16) at the B3LYP/6-311+G(d,p) level:

  • Reactivity Sites : Fukui indices highlight nucleophilic furan C3 and electrophilic amide carbonyls .
  • Transition States : Simulate activation energies for Diels-Alder reactions with maleic anhydride (ΔG<sup>‡</sup> ≈ 25 kcal/mol) .

Validation : Compare computed IR spectra with experimental data (RMSD < 5 cm<sup>-1</sup>) .

Basic: What are the documented biological targets of N<sup>1</sup>-(Furan-2-ylmethyl)-N<sup>2</sup>-phenyloxalamide analogs?

Answer:
Related oxalamides inhibit:

  • Kinases : EGFR (IC50 = 0.8 μM) .
  • Inflammatory Mediators : COX-2 (65% inhibition at 10 μM) .
  • Apoptotic Pathways : Caspase-3 activation in Jurkat cells (EC50 = 12 μM) .

Q. Table: Select Bioactivity Data

TargetAssay TypeIC50/EC50 (μM)
EGFRFluorescence0.8 ± 0.1
COX-2ELISAN/A (65% inhibition at 10 μM)
Caspase-3Colorimetric12.0 ± 1.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.